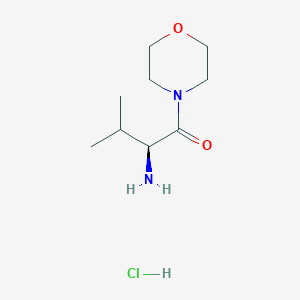
3-(5-Methyl-1h-1,2,4-triazol-3-yl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest in organic and medicinal chemistry due to its potential pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with morpholine in the presence of hydrochloric acid. The reaction is usually carried out under microwave irradiation to enhance the reaction rate and yield . The reaction conditions often involve heating the reaction mixture at 170°C for about 25 minutes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Applications De Recherche Scientifique
3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, the nitrogen atoms in the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can lead to various pharmacological effects, depending on the specific enzyme and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole core but differ in their substituents.
1,3,5-Trisubstituted 1,2,4-triazoles: These compounds have a similar triazole ring but with different substitution patterns.
3-Methyl-4-(5-R-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazoles: These compounds contain both triazole and oxadiazole rings.
Uniqueness
3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride is unique due to its specific combination of the triazole and morpholine rings, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C7H13ClN4O |
|---|---|
Poids moléculaire |
204.66 g/mol |
Nom IUPAC |
3-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C7H12N4O.ClH/c1-5-9-7(11-10-5)6-4-12-3-2-8-6;/h6,8H,2-4H2,1H3,(H,9,10,11);1H |
Clé InChI |
MVKVVDRNJKGOIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1)C2COCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl [2-(4-iodophenyl)ethyl]carbamate](/img/structure/B13503858.png)
![1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride](/img/structure/B13503871.png)
![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13503872.png)
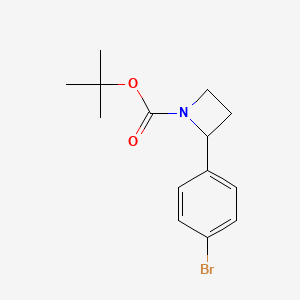


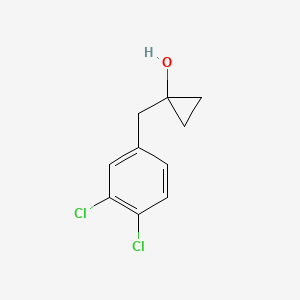
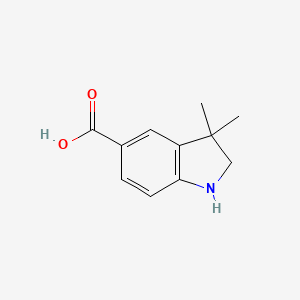
![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)

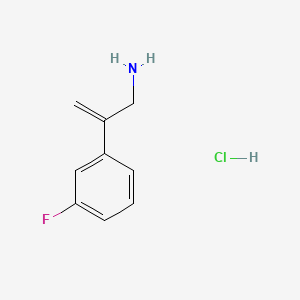
![7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13503932.png)

